molecular formula C17H21N3O4 B3010595 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide CAS No. 2400587-33-7

1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide

Cat. No.: B3010595
CAS No.: 2400587-33-7
M. Wt: 331.372
InChI Key: GWGYJVJSEKOHEC-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a carboxamide group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might involve the reaction of a substituted phenylhydrazine with a suitable azepane derivative, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new functional groups like halides or alkyl chains .

Scientific Research Applications

1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and azetidinone-containing molecules. Examples include:

Uniqueness

What sets 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20-9-3-2-4-13(17(20)23)16(22)18-11-5-7-12(8-6-11)24-15-10-14(21)19-15/h5-8,13,15H,2-4,9-10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGYJVJSEKOHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C(=O)NC2=CC=C(C=C2)OC3CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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